molecular formula C13H19NO4 B14652466 Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate CAS No. 40673-09-4

Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14652466
CAS No.: 40673-09-4
M. Wt: 253.29 g/mol
InChI Key: SZBXIDVNNDLUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is an organic compound with the molecular formula C13H17NO4. It is a derivative of dihydropyridine and is commonly used in organic synthesis. This compound is known for its role in various chemical reactions and its applications in scientific research.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate involves its role as a hydrogen source in reduction reactions. It can donate hydrogen atoms to other molecules, facilitating reductive processes. The molecular targets and pathways involved in its action depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is unique due to its specific structure and reactivity. Its ability to act as a hydrogen source in reduction reactions sets it apart from other similar compounds. Additionally, its applications in various fields of scientific research highlight its versatility and importance.

Properties

CAS No.

40673-09-4

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7-8,14H,5-6H2,1-4H3

InChI Key

SZBXIDVNNDLUME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.